5-tert-Butyl-1,3-diphenyl-1H-1,2,4-diazaphosphole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-Butyl-1,3-diphenyl-1H-1,2,4-diazaphosphole is a heterocyclic compound that contains a phosphorus atom within a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-1,3-diphenyl-1H-1,2,4-diazaphosphole typically involves the reaction of tert-butylphosphine with diphenylhydrazine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a transition metal complex to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-tert-Butyl-1,3-diphenyl-1H-1,2,4-diazaphosphole undergoes various chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphorus atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are employed under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phospholes depending on the nucleophile used.
Scientific Research Applications
5-tert-Butyl-1,3-diphenyl-1H-1,2,4-diazaphosphole has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5-tert-Butyl-1,3-diphenyl-1H-1,2,4-diazaphosphole involves its interaction with molecular targets such as enzymes and receptors. The phosphorus atom can form coordination bonds with metal centers, influencing catalytic activity. Additionally, the compound’s unique structure allows it to participate in various biochemical pathways, potentially modulating biological functions.
Comparison with Similar Compounds
Similar Compounds
1-tert-Butyl-3,4-diphenyl-1,2,4-triazol-5-ylidenes: Similar in structure but contains a triazole ring instead of a diazaphosphole ring.
2-Di-tert-butylphosphino-3,4,5,6-tetramethyl-2′,4′,6′-triisopropyl-1,1′-biphenyl: Contains a phosphine group with different substituents.
Uniqueness
5-tert-Butyl-1,3-diphenyl-1H-1,2,4-diazaphosphole is unique due to its specific ring structure and the presence of both phosphorus and nitrogen atoms within the ring. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in catalysis and material science.
Properties
CAS No. |
93756-85-5 |
---|---|
Molecular Formula |
C18H19N2P |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
5-tert-butyl-1,3-diphenyl-1,2,4-diazaphosphole |
InChI |
InChI=1S/C18H19N2P/c1-18(2,3)17-20(15-12-8-5-9-13-15)19-16(21-17)14-10-6-4-7-11-14/h4-13H,1-3H3 |
InChI Key |
SHIIKSXPDATGOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=PC(=NN1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.